![molecular formula C19H21N3O4 B2514394 methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate CAS No. 933238-76-7](/img/structure/B2514394.png)
methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the preparation of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, a series of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives were synthesized and showed antibacterial activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction . Density functional theory (DFT) has been employed to optimize molecular structures and investigate vibrational frequencies and NMR chemical shifts . These techniques could be applied to determine the molecular structure of "methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate."
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, with some showing the ability to undergo further chemical transformations. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with various diketones to afford substituted pyranones . The chemical reactivity of the compound of interest could be explored in a similar manner to understand its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, including their thermodynamic and non-linear optical (NLO) properties . The antibacterial activity of some derivatives has been evaluated, with certain compounds exhibiting potent inhibitory activity . The compound of interest could be analyzed for similar properties to understand its potential applications.
properties
IUPAC Name |
methyl 4-[[2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-3-8-16-14(9-12)10-18(24)22(21-16)11-17(23)20-15-6-4-13(5-7-15)19(25)26-2/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKPZKFJFWGRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate |
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